molecular formula C9H8ClN3O5 B2794707 4-Chloro-3,5-dinitro-benzimidic acid ethyl ester CAS No. 1243360-38-4

4-Chloro-3,5-dinitro-benzimidic acid ethyl ester

Cat. No. B2794707
M. Wt: 273.63
InChI Key: KMSRYELRUSLHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-3,5-dinitro-benzimidic acid ethyl ester” is a chemical compound with the molecular formula C9H8ClN3O5 and a molecular weight of 273.63 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of compounds similar to “4-Chloro-3,5-dinitro-benzimidic acid ethyl ester” has been reported in the literature . Starting from 4-chloro-3,5-dinitrobenzoic acid, a series of N-alkoxy-3,5-dinitro-4-aminobenzoic acid esters have been obtained . The synthetic procedure for known compounds has been improved and new derivatives have been characterized .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3,5-dinitro-benzimidic acid ethyl ester” can be analyzed using various spectroscopic techniques . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3,5-dinitro-benzimidic acid ethyl ester” can be analyzed using various techniques . Information such as melting point, boiling point, density, and toxicity can be obtained .

properties

IUPAC Name

ethyl 4-chloro-3,5-dinitrobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O5/c1-2-18-9(11)5-3-6(12(14)15)8(10)7(4-5)13(16)17/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSRYELRUSLHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dinitro-benzimidic acid ethyl ester

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